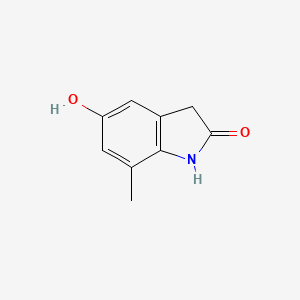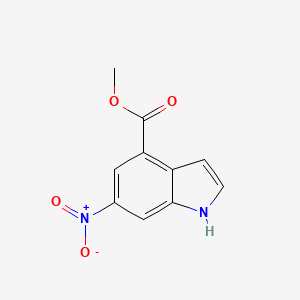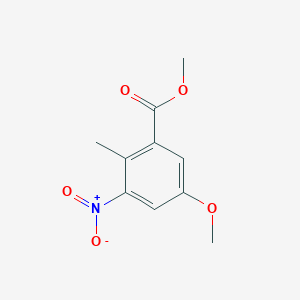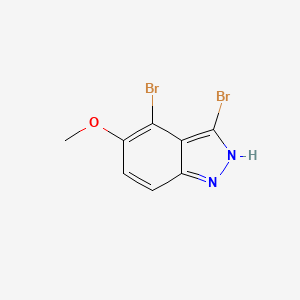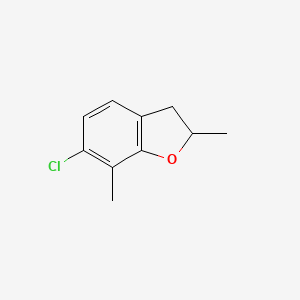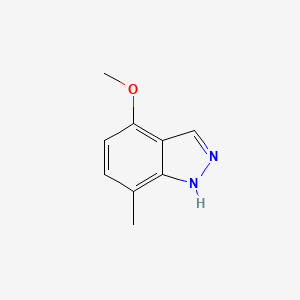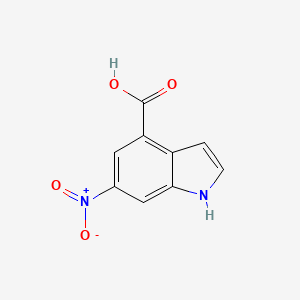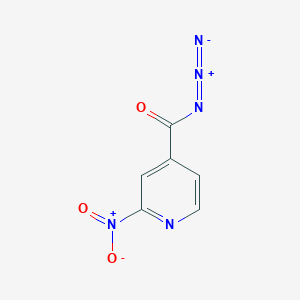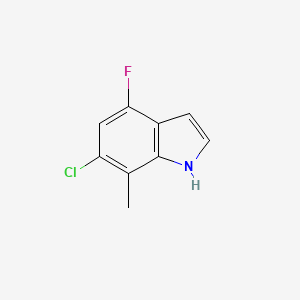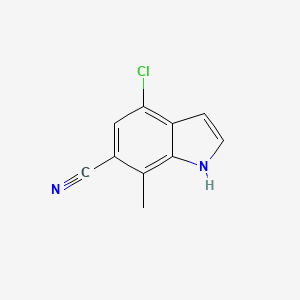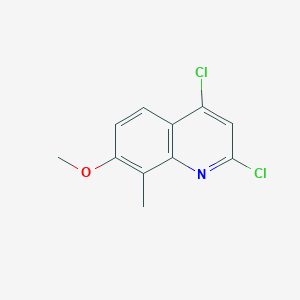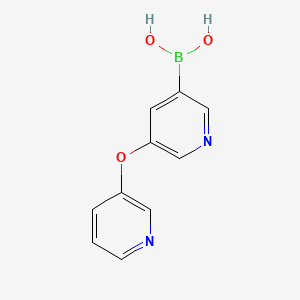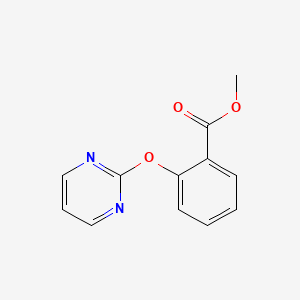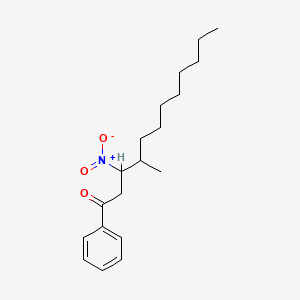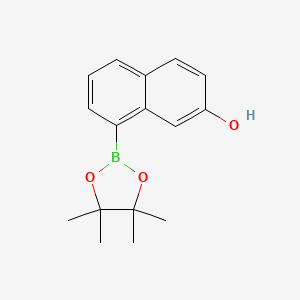
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Descripción general
Descripción
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Chemical Reactions Analysis
As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is involved in borylation and hydroboration reactions .
Physical And Chemical Properties Analysis
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Aplicaciones Científicas De Investigación
Chemical Properties and Metabolism
The chemical structure of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene suggests a close relationship with naphthalene derivatives, which have been extensively studied. Research indicates that metabolism of naphthalene and its derivatives often involves the oxidation of specific molecular chains leading to various metabolites. For example, the metabolism of 2,6-diisopropylnaphthalene in rats proceeds exclusively through oxidation of the isopropyl chain, resulting in several identified metabolites (S. Kojima, T. Honda, M. Kiyozumi, 1985) Kojima, Honda, & Kiyozumi, 1985. Similar pathways might be involved in the metabolism of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, given the structural similarities.
Environmental Impact and Toxicology
Understanding the environmental impact and toxicology of chemical compounds is crucial. Naphthalene, a relative of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, is known to be a ubiquitous environmental pollutant with the potential to cause illness. Studies using nuclear magnetic resonance (NMR) and mass spectrometry have deconvoluted the metabolites related to naphthalene intervention in various organs, providing insights into its biological impact (Yee Soon Ling et al., 2014) Ling et al., 2014. These methodologies can be applied to understand the impact of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene in similar settings.
Biological Activities and Therapeutic Potentials
The biological activities of naphthalene derivatives have been explored for therapeutic potentials. For instance, compounds derived from naphthalene have been investigated for their antiamnestic (AA) and antihypoxic (AH) activities (S. Ono et al., 1995) Ono et al., 1995. Moreover, derivatives of 2-oxoindole, closely related to naphthalene, have been studied for their effects on emotional and behavioral reactions under stress, indicating potential anxiolytic properties (R. Lutsenko, A. Vakhnenko, E. Vlasova, 2017) Lutsenko, Vakhnenko, & Vlasova, 2017. These findings suggest that 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene might also possess unique biological activities worth exploring.
Safety And Hazards
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has hazard classifications Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 .
Propiedades
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWMCBTVUZVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



